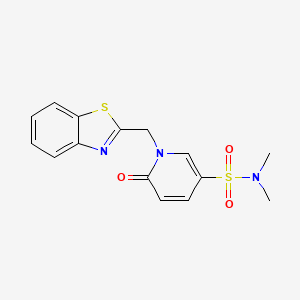![molecular formula C20H23N3O2S B7461728 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)
2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are a family of transporters that facilitate the movement of lactate and other monocarboxylates across cell membranes. These transporters are overexpressed in many types of cancer cells, making them a promising target for cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone involves the inhibition of MCTs. MCTs are overexpressed in many types of cancer cells, allowing them to take up lactate and other monocarboxylates that are produced as a result of the Warburg effect. The Warburg effect is a metabolic adaptation that allows cancer cells to generate ATP through glycolysis even in the presence of oxygen. By inhibiting MCTs, 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone prevents cancer cells from taking up lactate and other monocarboxylates, which impairs their ability to generate ATP and grow.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase glucose uptake and lactate production in normal cells, which could have implications for the treatment of metabolic disorders such as diabetes. 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone has also been shown to have a protective effect on the heart, reducing myocardial injury in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to optimize its properties for specific applications. One limitation is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are several potential future directions for research on 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone. One direction is to further explore its potential as a cancer therapy, including in combination with other therapies. Another direction is to investigate its effects on metabolic disorders such as diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone involves several steps, starting with the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form 2-(2-oxoethyl)benzothiazole. This intermediate is then reacted with 4-methoxyphenylacetic acid to form 2-(4-methoxyphenyl)thiazol-4-yl-2-oxoethyl acetate. The final step involves the reaction of this intermediate with 1-(2-azepanyl)-2-bromoethanone to form 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone.
Aplicaciones Científicas De Investigación
2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone has been extensively studied as a potential cancer therapy. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. 2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-17-8-6-15(7-9-17)18-5-3-2-4-10-23(18)19(24)13-16-14-22-11-12-26-20(22)21-16/h6-9,11-12,14,18H,2-5,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNPLSLBJQSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)CC3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


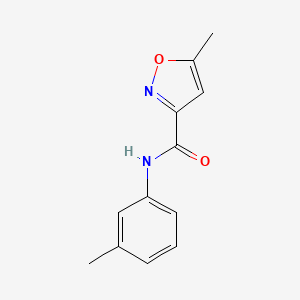
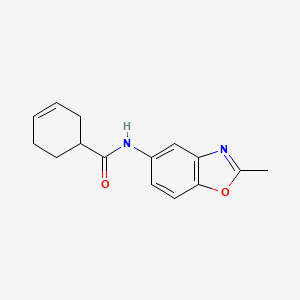
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)
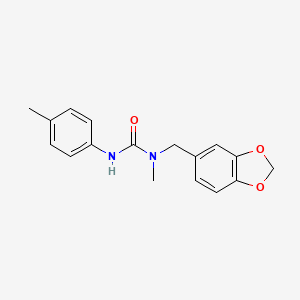
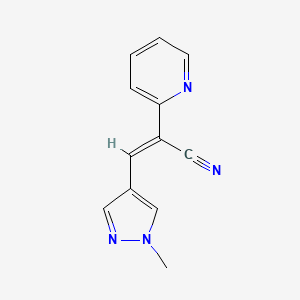
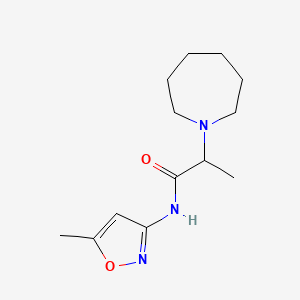
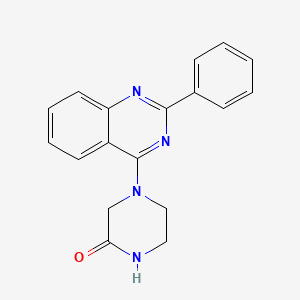
![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
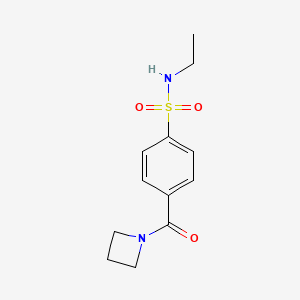
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)

